Cas no 69937-10-6 (1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole))
69937-10-6 structure
Product Name:1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)
CAS No:69937-10-6
MF:C44H50N8
MW:690.921409130096
CID:2006901
PubChem ID:635745
Update Time:2025-04-21
1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole) Chemical and Physical Properties
Names and Identifiers
-
- 7',3''a
- 7'',3'''a]quater(pyrrolo[2,3-b]indole)
- Quadrigemin B
- Quadrigemine B
- quadrigemine H
- Stereoisomer of 2,2',2'',2''',3,3',3'',3''',8,8',8'',8''',8a,8'a,8''a,8'''a-hexadecah ydro-1,1',1'',1'''-tetramethyl-3a,3'a(1H,1'H):7',3''a(1''H):7'',3'''a (1'''H)-quaterpyrrolo[2,3-b]indole
- AVQUGAAZHJLAOQ-UHFFFAOYSA-N
- 69937-10-6
- 1~1~,2~1~,3~1~,4~1~-Tetramethyl-1~2~,1~3~,1~8~,1~8a~,2~2~,2~3~,2~8~,2~8a~,3~2~,3~3~,3~8~,3~8a~,4~2~,4~3~,4~8~,4~8a~-hexadecahydro-1~1~H,2~1~H,3~1~H,4~1~H-1~3a~,2~3a~:2~7~,3~3a~:3~7~,4~3a~-quaterpyrrolo[2,3-b]indole
- 3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
- Pyrrolo[2,3-b]indole, quadrigemine B deriv.
- DTXSID70990202
- Pyrrolo(2,3-b)indole, quadrigemine B deriv.
- 3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-8b-yl)-8b-(3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-5-yl)-1,2,3a,4-tetrahydropyrrolo(2,3-b)indole
- Stereoisomer of 2,2',2'',2''',3,3',3'',3''',8,8',8'',8''',8a,8'a,8''a,8'''a-hexadecah ydro-1,1',1'',1'''-tetramethyl-3a,3'a(1H,1'H):7',3''a(1''H):7'',3'''a (1'''H)-quaterpyrrolo(2,3-b)indole
- 1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)
-
- Inchi: 1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3
- InChI Key: AVQUGAAZHJLAOQ-UHFFFAOYSA-N
- SMILES: N1(C)CCC2(C3C=CC=C(C45C6C=CC=C(C78C9C=CC=CC=9NC7N(C)CC8)C=6NC4N(C)CC5)C=3NC12)C12C3C=CC=CC=3NC1N(C)CC2
Computed Properties
- Exact Mass: 690.41584363g/mol
- Monoisotopic Mass: 690.41584363g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 52
- Rotatable Bond Count: 3
- Complexity: 1430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 8
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.5
- Topological Polar Surface Area: 61.1Ų
1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole) Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
69937-10-6 (1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk